molecular formula C17H16N2O4S B2386199 5-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-3-phenyl-4,5-dihydro-1H-pyrazole CAS No. 511237-87-9

5-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-3-phenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B2386199
CAS No.: 511237-87-9
M. Wt: 344.39
InChI Key: LEPVPLHDJMIMGR-UHFFFAOYSA-N
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Description

The compound “5-Benzo[1,3]dioxol-5-yl-1-methanesulfonyl-3-phenyl-4,5-dihydro-1H-pyrazole” is a heterocyclic compound . It has been synthesized and evaluated for its antitumor activities against HeLa, A549, and MCF-7 cell lines .


Synthesis Analysis

This compound was prepared using chalcones . The compound produced was subjected to different spectroscopical analyses like IR, 1H-NMR, 13C-NMR, and mass spectra for characterization .


Molecular Structure Analysis

The molecular structure of this compound was determined using analytical techniques such as FTIR, 1H NMR, 13C NMR, and mass spectral studies .


Chemical Reactions Analysis

The compound was subjected to cytotoxicity activity testing by MTT assay using the MCF-7 cell line . It was also subjected to cell cycle analysis by Flow cytometry .

Scientific Research Applications

Catalytic Applications

The compound 5-Benzo[1,3]dioxol-5-yl derivatives have been explored in catalytic applications. For instance, 1,3,5-Tris(hydrogensulfato) benzene has been utilized as an efficient catalyst in the synthesis of pyrazole derivatives, indicating the potential catalytic activity of benzodioxole-containing compounds in organic synthesis (Karimi-Jaberi et al., 2012). This highlights the versatility of such structures in promoting chemical transformations.

Antimicrobial and Antifungal Activities

Several studies have demonstrated the antimicrobial and antifungal efficacy of pyrazole derivatives incorporating the benzo[1,3]dioxol moiety. Notably, novel pyrazolopyrimidines with phenylsulfonyl groups exhibited significant antimicrobial activities, surpassing even reference drugs in some cases (Alsaedi et al., 2019). Another study synthesized 1H-pyrazole derivatives bearing an aryl sulfonate moiety, revealing potent anti-inflammatory and antimicrobial properties (Kendre et al., 2013).

Synthetic Methodology and Material Chemistry

Research has also focused on the synthesis and characterization of new pyrazole derivatives containing benzo[1,3]dioxol and their applications in material chemistry. For instance, benzo[d][1,3]dioxole gathered pyrazole derivatives have been synthesized and shown to possess excellent in vitro antimicrobial activity, underscoring their potential in developing new antimicrobial agents (Umesha & Basavaraju, 2014).

Mechanism of Action

The compound has shown cytotoxicity effect and also has the ability to cause arrest of cells in the cell cycle at the G2/M phase of the MCF-7 . The preliminary mechanism of the inhibitory effect was investigated via further experiments, such as morphological analysis by dual AO/EB staining and Hoechst 33342 staining, and cell apoptosis and cycle assessment by FACS analysis .

Safety and Hazards

The compound may have irritant effects on the eyes, skin, and respiratory tract . Therefore, appropriate safety measures should be taken when handling it, such as wearing protective gloves, eye protection devices, and respiratory protection devices . It should be handled in a well-ventilated area to avoid inhalation of its vapors .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-2-methylsulfonyl-5-phenyl-3,4-dihydropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-24(20,21)19-15(10-14(18-19)12-5-3-2-4-6-12)13-7-8-16-17(9-13)23-11-22-16/h2-9,15H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPVPLHDJMIMGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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